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Compound of Interest

Compound Name: ERAP1-IN-2

Cat. No.: B527348 Get Quote

The development of potent and selective ERAP1 inhibitors has led to the exploration of several

chemical scaffolds. Below, we summarize the SAR for two prominent classes: urea-based

competitive inhibitors and phosphinic pseudopeptide inhibitors.

Urea-Based Competitive Inhibitors
A notable class of competitive ERAP1 inhibitors features a 1,3-disubstituted urea core. The

compound 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea, referred to as

compound 2 in several studies, serves as a key example.[2] SAR studies on this scaffold have

revealed critical insights into the molecular determinants of ERAP1 inhibition.

Table 1: Structure-Activity Relationship of Urea-Based ERAP1 Inhibitors (Analogs of

Compound 2)
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Compound
ID

R1
(Aromatic
Ring)

R2
(Cyclohexyl
Moiety)

R3
(Piperazine
Moiety)

ERAP1 IC50
(µM)

Notes

Compound 2 p-tolyl Cyclohexyl

N-

acetylpiperazi

ne

5.7[2]
Parent

compound.

Analog 1
4-

chlorophenyl
Cyclohexyl

N-

acetylpiperazi

ne

<5.7

Substitution

on the

aromatic ring

is well-

tolerated and

can lead to a

slight

improvement

in potency.[2]

Analog 2 p-tolyl Modified

N-

acetylpiperazi

ne

>57

Modification

of the

cyclohexyl

moiety

generally

results in a

loss of

potency of

one log or

more.[2]

Analog 3 p-tolyl Cyclohexyl Modified >57

Modification

of the N-

acetylpiperazi

ne moiety

generally

results in a

loss of

potency of

one log or

more.[2]
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Note: The IC50 values are indicative and sourced from literature.[2] Direct comparison between

different studies should be made with caution.

The SAR data for this series suggest that the cyclohexyl and N-acetylpiperazine moieties are

crucial for potent inhibition, while the aromatic ring can tolerate substitutions, offering a handle

for optimizing physicochemical properties.[2] Molecular docking studies suggest that the

cyclohexyl group occupies a hydrophobic pocket, and the N-acetylpiperazine moiety may

interact with the catalytic zinc ion.[2]

Phosphinic Pseudopeptide Inhibitors
Phosphinic pseudopeptides are transition-state analog inhibitors that have demonstrated high

potency against ERAP1 and other M1 aminopeptidases.[5] These inhibitors mimic the

tetrahedral transition state of peptide bond hydrolysis.

Table 2: Structure-Activity Relationship of Phosphinic Pseudopeptide ERAP1 Inhibitors
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Compoun
d ID

P1' Side
Chain

P2' Side
Chain

ERAP1
IC50 (nM)

ERAP2
IC50 (nM)

IRAP IC50
(nM)

Selectivit
y Notes

DG046 Propargyl L-Phe 43[5] 37[5] 2[5]

Potent

inhibitor of

all three

enzymes.

[5]

Analog 4

p-

isoxazolyl

phenol

L-Phe 33[5] 56[5] 4[5]

The most

potent

ERAP1

inhibitor in

this series,

but with

poor

selectivity

over

ERAP2

and IRAP.

[5]

Analog 5

m-

isoxazolyl

phenol

L-Phe - - -

Shifting the

hydroxyl

position

had no

significant

effect on

selectivity.

[5]

Analog 6 Chlorobenz

ene

L-Phe - 345[5] 34[5] Replacing

phenol with

chlorobenz

ene

improved

selectivity

over

ERAP2 but
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not IRAP.

[5]

DG011A L-Leu L-Ser >1000 - -

Demonstra

tes

selectivity

for ERAP2

over

ERAP1.[5]

Note: IC50 values are sourced from the literature.[5] The P1' and P2' positions refer to the

residues C-terminal to the scissile bond analog.

The SAR of phosphinic pseudopeptides highlights the importance of the P1' and P2' side

chains in determining both potency and selectivity. Aromatic residues in the P2' position, such

as phenylalanine, are generally favored for ERAP1 inhibition.[5] The S1' pocket of ERAP1 can

accommodate various substituents, but achieving selectivity over the closely related ERAP2

and IRAP remains a challenge.[5]

Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization

of ERAP1 inhibitors.

ERAP1 Enzymatic Assay (L-AMC Hydrolysis)
This assay measures the enzymatic activity of ERAP1 through the hydrolysis of a fluorogenic

substrate, Leucine-7-amido-4-methylcoumarin (L-AMC).

Materials:

Recombinant human ERAP1 enzyme

L-Leucine-7-amido-4-methylcoumarin (L-AMC) substrate (stock solution in DMSO)

Assay buffer: 50 mM Tris-HCl, pH 8.0, 0.1 M NaCl[6]

Test compounds (in DMSO)
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384-well black microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in

assay buffer to the desired final concentrations. The final DMSO concentration in the assay

should be kept constant (e.g., <1%).

Add a solution of ERAP1 enzyme (e.g., 1.5 µg/mL final concentration) to each well of the

microplate.[6]

Add the diluted test compounds or DMSO (for control wells) to the wells containing the

enzyme.

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to

allow for inhibitor binding.

Initiate the enzymatic reaction by adding the L-AMC substrate to all wells. A typical final

concentration is 100 µM.[6]

Immediately begin monitoring the increase in fluorescence using a plate reader with an

excitation wavelength of 380 nm and an emission wavelength of 460 nm.[6]

Record fluorescence readings at regular intervals (e.g., every minute) for a specified duration

(e.g., 5-10 minutes).[6]

Calculate the rate of reaction (initial velocity) for each well by determining the slope of the

linear portion of the fluorescence versus time curve.

Determine the percent inhibition for each compound concentration relative to the DMSO

control.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.
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Cellular Antigen Presentation Assay
This assay assesses the ability of an inhibitor to modulate the presentation of a specific

antigenic peptide on the surface of cells.

Materials:

A suitable cell line (e.g., HeLa cells) expressing a specific MHC class I allele (e.g., HLA-

B27).[7]

A T-cell clone or a specific antibody that recognizes the peptide-MHC complex of interest.

The antigenic peptide precursor.

Test compounds.

Cell culture medium and supplements.

Flow cytometer.

Procedure:

Seed the cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound or DMSO (vehicle control)

for a specified period (e.g., 2-4 hours).

Add the antigenic peptide precursor to the culture medium.

Incubate the cells for a sufficient time to allow for peptide processing and presentation (e.g.,

18-24 hours).

Wash the cells to remove excess peptide.

Stain the cells with a fluorescently labeled antibody or incubate with the specific T-cell clone.

If using an antibody, wash the cells and analyze them by flow cytometry to quantify the

surface expression of the specific peptide-MHC complex.
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If using a T-cell clone, measure T-cell activation through a suitable readout (e.g., cytokine

production measured by ELISA).

Calculate the effect of the inhibitor on antigen presentation relative to the control and

determine the EC50 value.

Visualizations
The following diagrams illustrate key concepts related to ERAP1 function and inhibitor

development.
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Caption: Antigen processing and presentation pathway involving ERAP1.
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Caption: General workflow for ERAP1 inhibitor screening and characterization.
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Chemical Modifications Impact on Activity

1,3-Disubstituted Urea Core
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Caption: Logical SAR for 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights -
PMC [pmc.ncbi.nlm.nih.gov]

2. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC
[pmc.ncbi.nlm.nih.gov]

3. Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure-
and Property-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. pubs.acs.org [pubs.acs.org]

6. Structure-guided discovery of aminopeptidase ERAP1 variants capable of processing
antigens with novel PC anchor specificities - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b527348?utm_src=pdf-body-img
https://www.benchchem.com/product/b527348?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11284793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11284793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8218592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8218592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11647717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11647717/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00401
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00840
https://pmc.ncbi.nlm.nih.gov/articles/PMC10841542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10841542/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b527348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]

To cite this document: BenchChem. [Structure-Activity Relationship of ERAP1 Inhibitors].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b527348#erap1-in-2-structure-activity-relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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